molecular formula C10H9FO2 B12841121 7-Fluorochromane-2-carbaldehyde

7-Fluorochromane-2-carbaldehyde

Cat. No.: B12841121
M. Wt: 180.17 g/mol
InChI Key: WRQBKTZGUHYILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorochromane-2-carbaldehyde is an organic compound characterized by a chromane ring substituted with a fluorine atom at the 7th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochromane-2-carbaldehyde typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the chromane ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formylation: Introduction of the aldehyde group at the 2nd position. This can be done using Vilsmeier-Haack reaction, where the chromane derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 7-Fluorochromane-2-carboxylic acid.

    Reduction: 7-Fluorochromane-2-methanol.

    Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluorochromane-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluorochromane-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

    6-Fluorochromane-2-carbaldehyde: Similar structure but with the fluorine atom at the 6th position.

    7-Fluorochromane-4-carbaldehyde: Fluorine atom at the 7th position but with the aldehyde group at the 4th position.

Uniqueness: 7-Fluorochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom and the aldehyde group significantly influences the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

InChI

InChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2

InChI Key

WRQBKTZGUHYILB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.